5,6,7,8-Tetrahydro-2-naphthol
Overview
Description
Mechanism of Action
Target of Action
5,6,7,8-Tetrahydro-2-naphthol is a chemical compound that has been used as a model compound in the study of photochemical transformation of 17β-estradiol (natural estrogenic steroid) and 17α-ethinylestradiol (synthetic oral contraceptive)
Mode of Action
It’s known to participate in the photochemical transformation processes of certain steroids . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known to be involved in the photochemical transformation of certain steroids
Result of Action
It’s known to participate in the photochemical transformation of certain steroids
Biochemical Analysis
Biochemical Properties
It is known to be involved in the photochemical transformation of certain steroids
Cellular Effects
The cellular effects of 5,6,7,8-Tetrahydro-2-naphthol are also not well studied. Given its role in the photochemical transformation of certain steroids , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6,7,8-Tetrahydro-2-naphthol can be synthesized through several methods. One common approach involves the partial reduction of 1-naphthol using catalytic hydrogenation . This process typically employs catalysts such as palladium on carbon under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of homogeneous or heterogeneous catalytic hydrogenation methods . These methods are optimized for large-scale production, ensuring high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-2-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: It can participate in substitution reactions, particularly at the hydroxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon and hydrogen gas are frequently used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or quinones.
Reduction: Yields fully saturated derivatives.
Substitution: Results in various substituted naphthols.
Scientific Research Applications
5,6,7,8-Tetrahydro-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in photochemical studies.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Comparison: 5,6,7,8-Tetrahydro-2-naphthol is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it exhibits distinct reactivity and applications, particularly in photochemical studies and industrial synthesis .
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKXSOXZAXIOPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870851 | |
Record name | 5,6,7,8-Tetrahydro-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-78-6, 21664-09-5 | |
Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021664095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Tetralinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6,7,8-Tetrahydro-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydro-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6,7,8-TETRAHYDRO-2-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMR02I7N8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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